3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione
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Description
Scientific Research Applications
Analogues in ERK1/2 Inhibition Studies
A study highlighted the synthesis and biological characterization of analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione in human leukemia cells, aiming to develop ERK1/2 substrate-specific inhibitors (Li et al., 2009).
Development of Steroid Sulphatase Inhibitors
Research focused on modifying dialkyl 3-phenylpyrrolidine-2, 5-diones to produce potential steroid sulphatase inhibitors. These modifications aimed at creating compounds that bind well to the enzyme's active site but resist hydrolysis (Hassanzadeh et al., 2006).
Thiazolidinedione Derivatives for Antidiabetic Activity
A series of substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and evaluated for their hypoglycemic and hypolipidemic activity in genetically diabetic mice (Kim et al., 2004).
Antiproliferative Activity Against Human Cancer Cell Lines
A study synthesized novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various human cancer cell lines, highlighting the significance of the nitro group on the thiazolidinone moiety (Chandrappa et al., 2008).
Mechanistic and Structural Studies of Dithiazolidine Derivatives
Research conducted mechanistic and structural studies on 1,2,4-Dithiazolidine-3,5-dione, exploring its reactions and transformations, which is relevant for understanding the behavior of similar thiazolidine derivatives (Chen et al., 1996).
Properties
IUPAC Name |
3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-2-24-13-8-9-14-15(10-13)25-19(20-14)26-16-11-17(22)21(18(16)23)12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOLKRZZEWNHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.